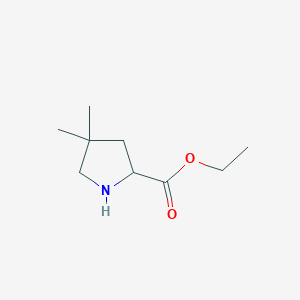

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester

Description

Chemical Identity: 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester (CAS: 125781-45-5) is a pyrrolidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The compound features a five-membered pyrrolidine ring substituted with two methyl groups at the 4-position and an ethyl ester at the 2-position. It exists in enantiomeric forms, such as the (S)- and (R)-configurations, which are often isolated as hydrochloride salts for synthetic applications .

Synthetic Relevance:

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of chiral amines and peptidomimetics. For example, it is used in the synthesis of amide derivatives through coupling reactions with acids like 3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl .

Propriétés

IUPAC Name |

ethyl 4,4-dimethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSFJGSRZYKALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631480 | |

| Record name | Ethyl 4,4-dimethylprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125781-45-5 | |

| Record name | Ethyl 4,4-dimethylprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Pyrrolidine-2-carboxylic Acid Derivatives (Patent EP3015456A1)

A notable method for preparing pyrrolidine-2-carboxylic acid derivatives, which can be adapted for 4,4-dimethyl substitution, involves the following key steps:

- Starting Material: (S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate.

- Reagents and Conditions:

- Use of n-Butyllithium (nBuLi) in hexane (1.6M) at low temperature (-78°C) under nitrogen atmosphere.

- Addition of formic pivalic anhydride in tetrahydrofuran (THF) at -70°C to -78°C.

- Quenching with acetic acid and water, followed by extraction with ethyl acetate.

- Further treatment with trifluoroacetic acid (TFA) in methylene chloride at 5°C to 25°C.

- Outcome: The reaction yields (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole intermediate with a high yield of approximately 90.5%.

This intermediate can be further manipulated to introduce the 4,4-dimethyl substitution and ethyl ester group characteristic of the target compound. The method is advantageous due to its stereoselectivity and relatively high yield, leveraging low-temperature organolithium chemistry and acid-mediated transformations.

Synthesis from 4H-1,2-Oxazine Derivatives (ChemicalBook Source)

Another synthetic approach involves starting from 4H-1,2-oxazine-3-carboxylic acid derivatives, specifically 5,6-dihydro-5,5-dimethyl-6-[(trimethylsilyl)oxy]-, ethyl ester. This approach includes:

- Key Intermediate: 4H-1,2-oxazine ring system bearing dimethyl substitution at the 5,5-position (corresponding to 4,4-dimethyl in the pyrrolidine ring after ring transformation).

- Transformation: Reduction and ring contraction steps convert the oxazine ring into the pyrrolidine ring while maintaining the stereochemistry and ester functionality.

- Advantages: This method allows for controlled introduction of the 4,4-dimethyl groups and the ethyl ester moiety, with potential for enantioselective synthesis depending on the chiral starting materials and catalysts used.

While detailed reaction conditions are less explicitly documented in the available summary, this route is recognized for its utility in synthesizing (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester with good stereochemical control.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The organolithium approach is well-documented for its ability to maintain stereochemical integrity and achieve high yields, making it suitable for pharmaceutical applications where enantiopurity is critical.

- The oxazine-based synthesis offers an alternative route that may be more amenable to modifications and scale-up but requires careful control of reduction and ring contraction steps.

- Purification by chromatography and crystallization is essential to obtain the pure ethyl ester, especially to separate stereoisomers or side products.

- The preparation methods emphasize the importance of temperature control, inert atmosphere (nitrogen), and careful reagent addition to avoid decomposition or side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4,4-Dimethyl-pyrrolidine-2-carboxylic acid.

Reduction: 4,4-Dimethyl-pyrrolidine-2-methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial building block for synthesizing complex organic molecules and pharmaceuticals. Its chiral nature allows for asymmetric synthesis, which is vital in producing enantiomerically pure compounds.

Biology

- Enzyme Mechanisms : It is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand provides insights into biochemical pathways.

- Chiral Building Block : The compound's chirality makes it valuable in synthesizing biologically active molecules, essential for drug development.

Medicine

- Drug Development : It plays a role in developing drugs targeting specific enzymes or receptors. The compound's structural characteristics facilitate interactions with biological targets, making it suitable for therapeutic applications.

Industry

- Production of Fine Chemicals : It is used in producing specialty chemicals and intermediates for various industrial processes.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity against different cell lines:

- A549 (Lung Cancer) :

- Control: 100% viability

- Compound A: 78%

- Compound B: 64%

These results indicate promising potential for further development in cancer therapeutics.

Antimicrobial Activity

The compound has been evaluated against multidrug-resistant strains of bacteria:

- Effective against Staphylococcus aureus but showed limited efficacy against Gram-negative pathogens.

This highlights its potential role in addressing antibiotic resistance.

Mécanisme D'action

The mechanism of action of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Enantiomeric and Salt Forms

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Ethyl Ester Hydrochloride (CAS: 2126161-22-4):

- This enantiomer is isolated as a hydrochloride salt to enhance solubility and stability. Its synthesis involves chiral resolution or asymmetric catalysis .

- Key Difference : The (R)-enantiomer may exhibit distinct biological activity compared to the (S)-form due to stereospecific interactions in drug targets .

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Ethyl Ester Tosylate (CAS: 1965305-31-0):

Protected Derivatives

- Ethyl 1-Boc-4,4-dimethyl-L-prolinate (CAS: 1001353-86-1):

- This derivative incorporates a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. The Boc group prevents unwanted side reactions during multi-step syntheses .

- Molecular Weight : ~271 g/mol (vs. 171.24 g/mol for the unprotected compound), reducing solubility in polar solvents .

- Application : Used in peptide synthesis where temporary amine protection is required .

Ring-Size Analogues

- (2R,4R)-Ethyl 4-Methylpiperidine-2-carboxylate :

- Features a six-membered piperidine ring instead of pyrrolidine.

- Key Difference : Piperidine derivatives generally exhibit reduced ring strain and altered conformational flexibility, impacting binding affinity in receptor-targeted drugs .

- Molecular Weight : ~171 g/mol (similar to the target compound but with different pharmacokinetics) .

Ester Variants

- (R)-2-Methylpyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride :

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester | C₉H₁₇NO₂ | 171.24 | Unprotected pyrrolidine ester |

| (R)-Enantiomer hydrochloride | C₉H₁₈ClNO₂ | 207.70 | Chiral salt form |

| Ethyl 1-Boc-4,4-dimethyl-L-prolinate | C₁₄H₂₅NO₄ | 271.36 | Boc-protected amine |

| (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate | C₉H₁₇NO₂ | 171.24 | Six-membered ring analogue |

Research Findings and Industrial Relevance

- Stereochemical Impact : Enantiomers of this compound are critical in asymmetric synthesis. For instance, the (S)-enantiomer hydrochloride is used in the preparation of iodobenzaldehyde derivatives for kinase inhibitors .

- Scale-Up Challenges : The Boc-protected derivative is commercially available at high cost (e.g., $296/g for 95% purity), reflecting its utility in niche pharmaceutical applications .

- Solubility Considerations : Hydrochloride salts (e.g., CAS: 2126161-22-4) exhibit improved aqueous solubility, making them preferable in formulation stages .

Activité Biologique

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester (also known as ethyl 4,4-dimethylpyrrolidine-2-carboxylate) is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.2388 g/mol

- CAS Number : 1932126-04-9

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with enzymes or receptors, influencing biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting the growth of bacteria such as Klebsiella pneumoniae and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes and interfere with metabolic processes .

| Pathogen | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Inhibition of growth |

| Escherichia coli | Inhibition of growth |

| Pseudomonas aeruginosa | Moderate inhibition |

| Staphylococcus aureus | Moderate inhibition |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has shown activity against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that the compound can reduce cell viability significantly compared to untreated controls, suggesting its potential as a chemotherapeutic agent .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 100 | A549 (lung cancer) |

| Cisplatin | 10 | A549 (lung cancer) |

Case Studies

- Antiviral Activity : A study highlighted the compound's potential antiviral properties, particularly against HSV-1. The introduction of the ethyl ester group was found to enhance its inhibitory effect compared to other derivatives without this modification .

- Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to act as a chiral building block in synthesizing biologically active molecules .

Q & A

Q. What are the common synthetic routes for 4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester, and how can reaction conditions be optimized to improve yields?

The compound is synthesized via esterification of the corresponding carboxylic acid or through ring-closing reactions. For instance, J. Org. Chem. (1987) reported yields of 30–40% using THF or DME as solvents in reactions with aromatic acid esters. Optimization involves solvent selection (e.g., DME increased yields for specific substrates by 14% compared to THF) and stoichiometric adjustments . Monitoring via TLC or HPLC is critical to identify optimal quenching points.

| Solvent | Substrate | Yield (THF, %) | Yield (DME, %) |

|---|---|---|---|

| THF | 7a | 26 | 40 |

| DME | 7b | 41 | 38 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms the pyrrolidine ring structure (δ 1.2–3.5 ppm for methyl and ethyl groups) and ester carbonyl (δ ~170 ppm in 13C NMR).

- IR spectroscopy : Verifies ester C=O stretches (~1740 cm⁻¹).

- Mass spectrometry (ESI or EI) : Confirms molecular weight (C₉H₁₇NO₂, MW 171.24) with characteristic fragmentation patterns .

Q. How does pH influence the stability of the ester group during aqueous workup?

The ethyl ester is susceptible to hydrolysis under acidic or basic conditions. Neutral pH (6–8) is recommended during extraction. Synthetic protocols (e.g., EP 4374877A2) quench reactions with saturated NaHCO₃ to maintain mild basicity, minimizing hydrolysis while enabling isolation via ethyl acetate extraction .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its reactivity in asymmetric synthesis?

The (S)-enantiomer (CAS 125781-45-5) is preferred for chiral inductions. In EP 4374877A2, the (S)-configured ester was used to synthesize pyrrolo[1,2-b]pyridazine derivatives, where stereochemistry at C2 dictated diastereoselectivity in reductive amination steps . Enantiomeric purity should be verified via chiral HPLC or polarimetry.

Q. What strategies are employed to utilize this compound as a chiral building block in drug candidate synthesis?

The ester serves as a rigid proline analog. In EP patents, it undergoes alkylation (e.g., with difluorobenzyl bromides) followed by borohydride reduction to introduce amino groups. Key steps include SEM/Bn protection and coupling with EDCI/HOBt to form amide bonds, as detailed in kinase inhibitor syntheses .

Q. How can reaction parameters be systematically varied to optimize derivative synthesis?

A Design of Experiments (DOE) approach is recommended:

- Solvents : Polar aprotic (DME) vs. ethers (THF).

- Catalysts : Pd for cross-couplings.

- Kinetic studies : In situ IR identifies rate-limiting steps. J. Org. Chem. data shows DME improved yields by 10–15% over THF for specific substrates (Table I) .

Q. What protecting group strategies are compatible with the pyrrolidine nitrogen during functionalization?

SEM (2-trimethylsilylethoxymethyl) and Bn (benzyl) groups are effective. In carbamoyl pyrrolidine syntheses, SEM protection allowed selective C2 coupling, followed by TBAF-mediated deprotection without ester cleavage . Boc protection under mild acidic conditions is an alternative.

Q. How is this ester applied in synthesizing bioactive small molecules targeting neurological disorders?

It serves as a core scaffold in GABA receptor modulators. EP 4374877A2 demonstrates its use in preparing pyrrolo-pyridazine carboxylates with CNS activity. The dimethyl groups enhance lipophilicity, critical for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.